molecular formula C15H16ClN3O2 B2804716 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide CAS No. 2224260-14-2

2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B2804716
CAS RN: 2224260-14-2
M. Wt: 305.76
InChI Key: KGDNXQKHTAUQDF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with a molecular formula of C16H19ClN4O2. It is commonly known as CCDC or 3CC. This compound has gained significant attention in the scientific community due to its potential applications in various research fields. In

Mechanism Of Action

The mechanism of action of 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. It has also been suggested that it inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit antibacterial activity against certain bacterial strains. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential anticancer activity. It can be used to study the mechanism of action of anticancer drugs and to develop new anticancer agents. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide. One direction is to explore its potential as a ligand in the synthesis of metal complexes for catalytic applications. Another direction is to study its mechanism of action in more detail to develop new anticancer agents. Additionally, further research can be done to explore its potential as a neuroprotective agent and to develop new antibacterial agents based on its structure.

Synthesis Methods

The synthesis of 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide involves the reaction between 3-chlorobenzyl cyanide and N,N-dimethylmalonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as N,N-dimethylformamide or dimethyl sulfoxide. The product is then isolated and purified through a series of chromatographic techniques such as column chromatography or HPLC.

Scientific Research Applications

2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide has been used in various scientific research applications. It has been found to exhibit potential anticancer activity by inhibiting the growth of cancer cells. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-18(7-6-17)15(21)12-9-13(20)19(2)14(12)10-4-3-5-11(16)8-10/h3-5,8,12,14H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNXQKHTAUQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)N(C)CC#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide

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